Technical Whitepaper: Structure, Properties, and Synthetic Utility of 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine
Technical Whitepaper: Structure, Properties, and Synthetic Utility of 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine (CAS: 2089277-51-8) has emerged as a high-value bifunctional building block. Its utility stems from its unique structural orthogonality: it possesses a highly reactive electrophilic handle (C4-iodide) for palladium-catalyzed cross-couplings and a nucleophilic tether (C5-aminomethyl) for diverse conjugation chemistries.
This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its physicochemical profile, robust synthetic pathways, and reactivity logic. It is designed to serve as a definitive reference for integrating this moiety into kinase inhibitors, protein degraders (PROTACs), and metal-coordinating ligands.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]
The compound exists as a compact, polarizable heteroaromatic system. The N-methyl group locks the tautomeric state, ensuring defined regiochemistry during functionalization.
| Property | Specification |
| IUPAC Name | (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine |
| Common Name | 4-Iodo-1-methyl-5-aminomethylpyrazole |
| CAS Number | 2089277-51-8 (Free Base); 2089257-47-4 (HCl Salt) |
| Molecular Formula | C₅H₈IN₃ |
| Molecular Weight | 237.04 g/mol (Free Base) |
| SMILES | CN1N=CC(I)=C1CN |
| pKa (Predicted) | ~9.2 (Amine), ~2.0 (Pyrazole N2) |
| LogP (Predicted) | 0.38 (Low lipophilicity, ideal for LE optimization) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
| Polar Surface Area (PSA) | ~38 Ų |
Structural Analysis and Electronic Properties
Conformational Dynamics
The 1,5-disubstitution pattern creates a steric environment where the C5-aminomethyl group is proximal to the N1-methyl. Unlike 1,3-isomers, the 1,5-arrangement forces the methanamine side chain to adopt conformations that minimize steric clash with the N-methyl group. This "pre-organization" can be advantageous in binding pockets that require a specific vector for the amine.
Electronic Effects of the Iodine
The iodine atom at C4 exerts a dual effect:
-
Inductive Withdrawal (-I): Increases the acidity of the pyrazole ring protons (though none remain on the ring carbons) and slightly reduces the basicity of the pyrazole N2.
-
Polarizability: The large iodine atom provides a significant hydrophobic contact patch and halogen-bonding potential ($ \sigma $-hole interactions) with carbonyl backbone residues in protein targets.
Synthetic Pathways[1][3][7]
High-fidelity synthesis of this compound requires navigating the regioselectivity of the pyrazole ring.[1] Direct iodination of the amine is risky due to potential
Pathway A: The "Ester-First" Route (Recommended)
This route avoids handling the free amine during the harsh iodination step, ensuring high yield and safety.
Step 1: Iodination of the Precursor [2]
-
Substrate: Ethyl 1-methyl-1H-pyrazole-5-carboxylate.
-
Reagents:
-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).[3] -
Mechanism: Electrophilic Aromatic Substitution (
). Despite the electron-withdrawing ester at C5, the C4 position remains the most nucleophilic site. The acid catalyst activates the NIS.[3] -
Outcome: Ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LAH) or DIBAL-H in THF (
C). -
Outcome: (4-iodo-1-methyl-1H-pyrazol-5-yl)methanol.
-
Note: Controlled reduction is critical to prevent de-iodination (hydrodehalogenation), although the C-I bond on pyrazoles is relatively robust against hydride attack compared to aryl iodides.
Step 3: Amination via Mitsunobu/Gabriel
-
Reagents: Phthalimide,
, DIAD (Mitsunobu conditions). -
Intermediate: 2-((4-iodo-1-methyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione.
-
Deprotection: Hydrazine hydrate (
) in Ethanol. -
Final Product: 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine.
Visualization of Synthetic Workflow
Figure 1: The "Ester-First" synthetic pathway ensures regiochemical integrity and prevents side reactions at the amine.
Reactivity Profile and Applications
The compound acts as a Bifunctional Linchpin , allowing medicinal chemists to grow molecules in two distinct vectors.
Vector A: C4-Iodine (Cross-Coupling)
The C4-iodide is an excellent handle for Pd-catalyzed reactions.
-
Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
-
Conditions:
, , Dioxane/Water. -
Utility: Extending the aromatic core for kinase hinge binding.
-
-
Sonogashira: Couples with terminal alkynes.
-
Conditions:
, CuI, . -
Utility: Rigidifying the scaffold.
-
-
Buchwald-Hartwig: Couples with amines.
-
Note: Requires protection of the C5-aminomethyl group first to prevent self-coupling or polymerization.
-
Vector B: C5-Aminomethyl (Nucleophilic Attack)
The primary amine is a versatile nucleophile.
-
Amide Coupling: Reacts with carboxylic acids (HATU/DIEA) to form amide linkers.
-
Reductive Amination: Reacts with aldehydes (
) to form secondary amines. -
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides.
Orthogonality Strategy
To utilize both handles, the order of operations is critical:
-
Path 1 (Standard): Functionalize the Amine (Vector B)
Perform Cross-Coupling (Vector A).-
Reasoning: The C-I bond is stable to most amide coupling conditions.
-
-
Path 2 (Alternative): Protect Amine (Boc)
Cross-Coupling (Vector A) Deprotect Functionalize Amine.-
Reasoning: Necessary if the cross-coupling partner contains electrophiles that would react with the free amine.
-
Reactivity Map
Figure 2: Divergent reactivity profile showing the orthogonality of the C4-electrophile and C5-nucleophile.
Experimental Protocols
Standardized Handling
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to carbon dioxide (carbamate formation) and oxidation.
-
Light Sensitivity: The C-I bond is photosensitive. Protect reaction vessels with aluminum foil during storage or long reaction times.
Representative Protocol: Amide Coupling
To functionalize the C5-amine while preserving the C4-iodide.
-
Dissolution: Dissolve 4-iodo-1-methyl-1H-pyrazol-5-ylmethanamine HCl (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) to neutralize the salt and activate the amine.
-
Activation: In a separate vial, pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes.
-
Coupling: Add the activated acid solution to the amine solution. Stir at RT for 2-4 hours.
-
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry over .[3] -
Purification: Flash chromatography (typically MeOH/DCM gradient).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137838113, (4-iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008).[2] Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4][2] A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. Retrieved from [Link]
-
Vasilevsky, S. F., et al. (2025).[5] Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | C12H15N3 | CID 18525797 - PubChem [pubchem.ncbi.nlm.nih.gov]
